N',N'''-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide)
Overview
Description
Preparation Methods
The synthesis of N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) can be achieved through multiple methods. One common approach involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at low temperatures . Another method includes the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium carbonate for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 2 equivalents of m-chloroperoxybenzoic acid yields N,N’-cyclohexa-2,5-diene-1,4-diylidenebis(arenesulfinamides), while using 4 equivalents results in the formation of bis-sulfonamides .
Scientific Research Applications
N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, its derivatives have shown potential as antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer agents . Additionally, it is used in the development of biocidal additives, insecticides, and radioprotectors .
Mechanism of Action
The mechanism of action of N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) involves its interaction with various molecular targets and pathways. The quinoid fragment in the compound is known to interfere with cellular processes, leading to its biological activities. For instance, it can inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways .
Comparison with Similar Compounds
N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) can be compared with other similar compounds such as N,N’-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine and N,N’-cyclohexa-2,5-diene-1,4-diylidenebis(arenesulfinamides) . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of N’,N’‘’-cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) lies in its specific quinoid fragment and sulfuric diamide groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,6-bis(dimethylsulfamoylimino)cyclohexa-1,4-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S2/c1-13(2)19(15,16)11-9-5-7-10(8-6-9)12-20(17,18)14(3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYZMMKDGKNWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N=C1C=CC(=NS(=O)(=O)N(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322308 | |
Record name | N',N'''-Cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-40-5 | |
Record name | NSC400954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N',N'''-Cyclohexa-2,5-diene-1,4-diylidenebis(N,N-dimethylsulfuric diamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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